2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride

Catalog No.
S14162815
CAS No.
M.F
C8H11ClO3S2
M. Wt
254.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chlor...

Product Name

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-(2-thiophen-2-ylethoxy)ethanesulfonyl chloride

Molecular Formula

C8H11ClO3S2

Molecular Weight

254.8 g/mol

InChI

InChI=1S/C8H11ClO3S2/c9-14(10,11)7-5-12-4-3-8-2-1-6-13-8/h1-2,6H,3-5,7H2

InChI Key

MIMCBXATAKTHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOCCS(=O)(=O)Cl

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S2. This compound is classified as a sulfonyl chloride, characterized by the presence of a sulfonyl group (SO₂) bonded to chlorine. It features a thiophene ring, an ethoxy group, and a sulfonyl chloride functional group, which contribute to its chemical reactivity and potential applications in various fields such as medicinal chemistry and organic synthesis.

  • Substitution Reactions: The sulfonyl chloride group can react with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
  • Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation to yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Research indicates that 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride exhibits potential biological activities. It has been explored for its antimicrobial properties and as a precursor for bioactive compounds in medicinal chemistry. The reactivity of the sulfonyl chloride group allows for modifications that can enhance biological activity, making it a valuable compound in drug design and development.

The synthesis of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride typically follows these steps:

  • Formation of Thiophen-2-ylmethanol: Thiophene-2-methanol is reacted with ethylene oxide to create 2-(thiophen-2-ylmethoxy)ethanol.
  • Introduction of Ethylene Chlorohydrin: The intermediate is then treated with ethylene chlorohydrin to yield 2-(2-(thiophen-2-ylmethoxy)ethoxy)ethanol.
  • Formation of Sulfonyl Chloride: Finally, chlorosulfonic acid is used to introduce the sulfonyl chloride group under controlled conditions.

The applications of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride are diverse:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is investigated for its potential in developing antimicrobial and anticancer agents.
  • Materials Science: It is utilized in creating functionalized polymers and advanced materials with specific electronic properties.

Studies on the interactions of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride focus on its reactivity with biological molecules. The highly reactive sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function or activity. This characteristic makes it useful for probing biological pathways and developing targeted therapies.

Several compounds share structural similarities with 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methanesulfonyl chlorideContains a methyl group instead of an ethoxy groupSimpler structure; less versatile than thiophene derivative
Benzenesulfonyl chlorideContains a benzene ring instead of thiopheneAromatic nature may influence reactivity differently
Tosyl chloride (p-Toluenesulfonyl chloride)Contains a para-methyl group on a toluene ringCommonly used in organic synthesis; more stable than thiophene derivative
2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chlorideContains a cyclopropyl group and ethoxy functionalityUnique due to cyclopropane's strain effects impacting reactivity

Uniqueness

The uniqueness of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride lies in its combination of the thiophene ring and ethoxy group alongside the reactive sulfonyl chloride moiety. This combination enhances its reactivity profile and broadens its applicability in synthetic chemistry compared to simpler sulfonamide derivatives or other sulfonyl chlorides .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

253.9838142 g/mol

Monoisotopic Mass

253.9838142 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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